molecular formula C15H23NO B4244831 N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide

N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide

Cat. No.: B4244831
M. Wt: 233.35 g/mol
InChI Key: LJDIGNZSFXNETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide is an organic compound with a complex structure that includes an amide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with an appropriate amine, such as 1-isopropyl-2-methylpropylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents like carbodiimides or activating agents like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while reduction of the amide group would produce the corresponding amine .

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzene ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the isopropyl and methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-10(2)14(11(3)4)16-15(17)13-8-6-7-12(5)9-13/h6-11,14H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDIGNZSFXNETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.